The molecule's structure contains a five-membered ring with functional groups like amine, hydroxyl, and carbonyl. This structure class is present in many biologically active molecules and pharmaceuticals . (3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one could potentially serve as a starting point for the synthesis of novel drug candidates.
Some commercial vendors offer (3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one, but information regarding its use in published scientific research is scarce . This suggests the molecule might be a relatively new discovery or one that is still under investigation.
(3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one is a chiral compound belonging to the class of pyrrolidine derivatives. Its molecular formula is C₅H₁₃N₃O, and it features a pyrrolidine ring with an amino group and a hydroxy group at the 3 and 1 positions, respectively. The stereochemistry at the 3 and 4 positions is crucial for its biological activity, as the specific arrangement of atoms can significantly influence the compound's interactions with biological targets.
These reactions are often facilitated by enzymatic processes within biological systems, highlighting the importance of enzymes in catalyzing these transformations
(3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one exhibits various biological activities: The biological activity is closely tied to its structural characteristics, particularly the stereochemistry of the molecule.
Several synthetic routes have been developed for (3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one:
These methods can vary in yield and efficiency depending on the chosen route and conditions employed.
The unique properties of (3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one make it suitable for various applications:
Interaction studies have focused on understanding how (3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one interacts with various biological macromolecules:
These studies are crucial for elucidating the therapeutic potential of this compound.
Several compounds share structural similarities with (3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Aminopyrrolidine | Amino group at position 4 | Lacks hydroxyl group; primarily studied for its role in organic synthesis. |
2-Hydroxyproline | Hydroxyl group at position 2 | Naturally occurring amino acid; involved in collagen synthesis. |
(S)-Proline | Stereocenter at position 2 | Essential amino acid; significant role in protein structure. |
(R)-Methylproline | Methyl substituent at position 4 | Used in peptide synthesis; alters protein folding dynamics. |
The uniqueness of (3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one lies in its specific combination of functional groups and stereochemistry, which confers distinct biological activities not observed in these similar compounds.